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Compound of Interest

2-Chloro-1-(4-
Compound Name:
isopropylphenyl)ethanone

CAS No.: 21886-60-2

Cat. No.: B1608626

Get Quote

\ J

CAS: 17042-29-0 | Formula: C11H13CIO | MW: 196.67 g/mol Synonyms: 4'-Isopropyl-2-
chloroacetophenone;

-Chloro-4-isopropylacetophenone

Part 1: Executive Technical Summary

2-Chloro-1-(4-isopropylphenyl)ethanone is a critical electrophilic intermediate used primarily
in the synthesis of phenethylamine-based pharmaceuticals and agrochemicals. Its utility stems
from the reactivity of the

-chloro ketone moiety, which serves as a versatile handle for nucleophilic substitution (e.g.,
amination to form beta-blocker precursors).

However, this compound presents a unique challenge in materials handling and
characterization: it resides at the thermodynamic boundary between solid and liquid phases at
standard ambient temperature.
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While theoretically a crystalline solid, it exhibits a high propensity for supercooling, often
appearing as a viscous oil. This guide defines the melting point (MP) range, explains the
structural thermodynamics causing this behavior, and establishes a rigorous protocol for its
handling and purity assessment.

Part 2: Physicochemical Profile & Thermodynamics
The Melting Point Range

Unlike high-melting standards (e.g., Benzoic Acid), 2-Chloro-1-(4-isopropylphenyl)ethanone
does not possess a single, sharp melting point in routine laboratory conditions due to the
rotational freedom of the isopropyl group which disrupts crystal lattice packing.

Property Value | Range Condition

Melting Point (Pure) 23.0-28.0°C Crystalline State
Practical State Supercooled Liquid / Oil Ambient (20-25 °C)
Boiling Point ~140-145 °C @ 10 mmHg
Density 1.12 g/mL Liquid phase

Structural Causality (Lattice Energy)

The low melting point relative to its analogs is a function of steric bulk and symmetry breaking.

e 4'-Methyl Analog: (2-Chloro-1-(4-methylphenyl)ethanone) melts at ~56 °C. The methyl group
is compact, allowing efficient

-stacking of the aromatic rings.

o 4'-Isopropyl Analog (Target): The isopropyl group introduces significant steric bulk and
rotational degrees of freedom. This increases the entropy of the solid state and lowers the
lattice energy, depressing the melting point to near-room temperature.
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Technical Insight: If your sample remains liquid at 20°C, it does not necessarily indicate impurity.

It may simply be in a metastable supercooled state requiring nucleation (seeding) to crystallize.

Part 3: Synthesis & Impurity Profile

The melting point is the primary indicator of isomeric purity. The synthesis typically involves a
Friedel-Crafts acylation, which introduces specific impurities that further depress the melting

point via the eutectic effect.
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Figure 1: Friedel-Crafts acylation pathway showing the origin of regioisomeric impurities.

Impact on Melting Point

The presence of the ortho-isomer (2-Chloro-1-(2-isopropylphenyl)ethanone) is the most
common cause of a permanently liquid sample. Even 2-3% of the ortho isomer can depress the
melting point of the mixture below 20 °C, preventing crystallization completely.
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Part 4: Analytical Methodology (The "Cold-
Handling" Protocol)

Standard capillary melting point determination is unsuitable for this compound because the
heat from the operator's hands or the instrument's ambient stage is often sufficient to melt the
sample before the test begins.

Recommended Protocol: Differential Scanning
Calorimetry (DSC)

For precise characterization, DSC is the gold standard.

Sample Prep: Hermetically seal 2-5 mg of sample in an aluminum pan.

Equilibration: Cool the sample to 0 °C (or -20 °C if possible) to ensure complete solidification.

Ramp: Heat at 5 °C/min from 0 °C to 50 °C.

Determination: Record the onset temperature of the endothermic peak. This eliminates
ambient thermal interference.

Alternative: Modified Capillary Method (Thiele Tube)

If DSC is unavailable, use this "Cold-Handling" technique:

o Chill: Store the sample, capillary tubes, and packing rod in a refrigerator (4 °C) for 1 hour.
o Pack: Pack the capillary quickly inside a cold room or over dry ice.

» Bath: Pre-cool the oil bath to 10 °C.

o Measure: Ramp temperature slowly. Watch for the "slump" (meniscus formation) which
occurs between 23-25 °C.

Part 5: Handling & Safety (Lachrymator Warning)

This compound is an
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-haloketone, structurally related to chloroacetophenone (CN gas). It is a potent lachrymator and
alkylating agent.

Safety Workflow

Handling 2-Chloro-1-(4-isopropylphenyl)ethanone

PPE: Double Nitrile Gloves + Goggles
(Permeation Risk)

Engineering Control:
Fume Hood REQUIRED

Neutralization:
Treat with 10% NH40OH or NaOH Wipe with Ethanol
(Cleaves C-ClI bond)

Click to download full resolution via product page

Figure 2: Safety decision matrix for handling lachrymatory

-haloketones.

 Inhalation: Causes severe respiratory irritation.

o Skin: Vesicant (blistering agent). Neutralize spills immediately with dilute ammonia or sodium
hydroxide to degrade the alkylating chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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